

Structure elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

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An In-depth Technical Guide to the Structure Elucidation of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a tetrazole ring, allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The tetrazole group often serves as a bioisostere for a carboxylic acid, potentially improving the pharmacokinetic profile of drug candidates.^[1] This guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid**, including predicted and comparative spectral data, detailed experimental protocols, and visual workflows.

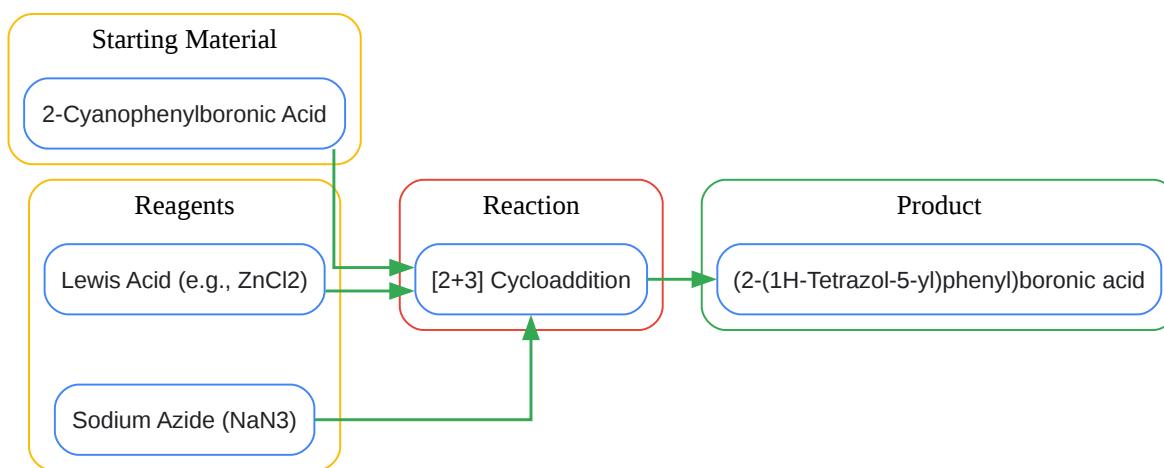
Chemical Structure and Properties

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a white to off-white solid with the chemical formula $C_7H_7BN_4O_2$ and a molecular weight of 189.97 g/mol.^{[2][3][4]} It is typically used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^{[1][4]}

Property	Value	Reference
IUPAC Name	[2-(2H-tetrazol-5-yl)phenyl]boronic acid	[3]
CAS Number	155884-01-8	[2][3][4]
Molecular Formula	C ₇ H ₇ BN ₄ O ₂	[2][3][4]
Molecular Weight	189.97 g/mol	[2][3][4]
Appearance	White to off-white solid	[2]
Melting Point	148-152 °C	[4]

Synthesis

A plausible synthetic route to **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid** starts from 2-cyanophenylboronic acid. The synthesis involves the [2+3] cycloaddition of an azide source, such as sodium azide, to the nitrile group of 2-cyanophenylboronic acid. This reaction is a common method for the formation of a tetrazole ring.

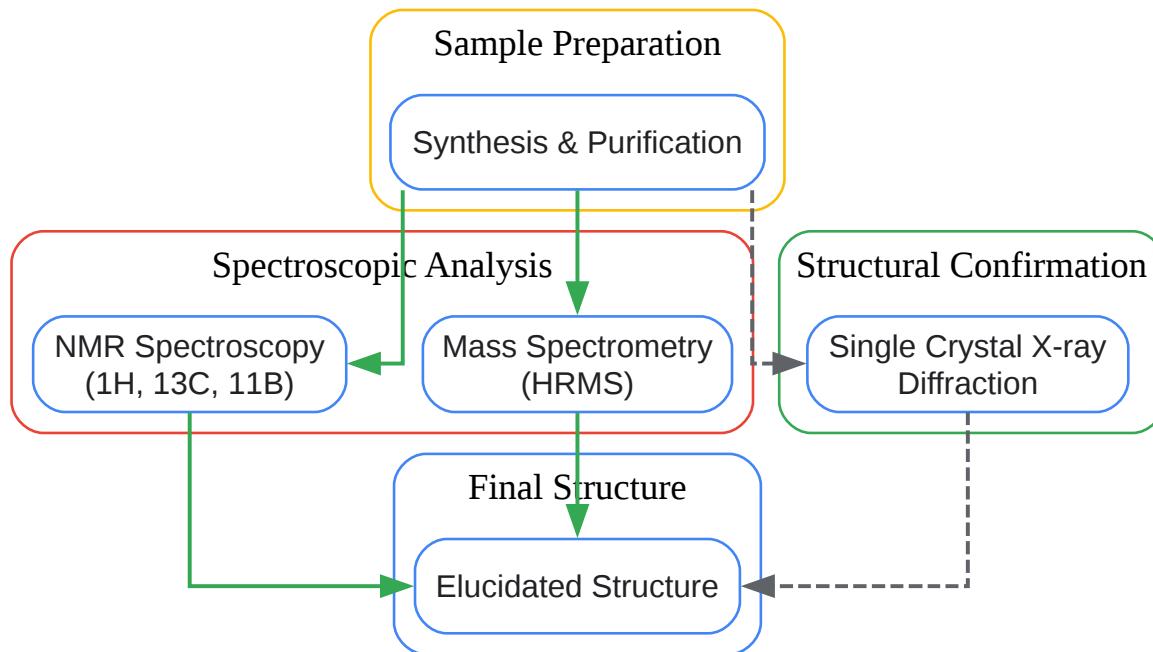


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A plausible synthetic workflow for the target molecule.

Structure Elucidation Workflow

The comprehensive structural characterization of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid** involves a combination of spectroscopic and analytical techniques.



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General workflow for structure elucidation.

Spectroscopic Data (Predicted and Comparative)

Due to the absence of publicly available experimental spectra for **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid**, the following data is predicted based on the analysis of similar compounds, such as phenylboronic acid and various tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the exchangeable protons of the boronic acid and tetrazole groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 14.0	broad s	1H	Tetrazole N-H
~7.8 - 8.2	m	2H	Aromatic C-H
~7.4 - 7.7	m	2H	Aromatic C-H
~5.0 - 6.0	broad s	2H	Boronic acid O-H

^{13}C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons and the tetrazole carbon. The carbon attached to the boron atom may be difficult to observe.[5]

Predicted Chemical Shift (δ , ppm)	Assignment
~160	Tetrazole C5
~130 - 140	Aromatic C (quaternary)
~125 - 135	Aromatic C-H
Not observed	Aromatic C-B

^{11}B NMR (Boron NMR): The ^{11}B NMR spectrum is a key indicator of the coordination state of the boron atom. For a trigonal planar boronic acid, a single broad resonance is expected.

Predicted Chemical Shift (δ , ppm)	Assignment
~27 - 30	sp ² hybridized Boron

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Ion	Calculated m/z
[M-H] ⁻	189.0584
[M+H] ⁺	191.0740

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons.
- ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- ¹¹B NMR: Use a spectrometer equipped with a broadband probe. A boron-free quartz NMR tube is recommended to avoid background signals. The spectrum is typically referenced to BF₃·OEt₂ as an external standard.[6]

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Analysis: Acquire spectra in both positive and negative ion modes. The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

X-ray Crystallography

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α or Cu K α radiation.
- Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.

Conclusion

The structural elucidation of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid** requires a multi-technique analytical approach. While direct experimental data is not readily available in the public domain, a combination of NMR spectroscopy (^1H , ^{13}C , and ^{11}B), high-resolution mass spectrometry, and single-crystal X-ray crystallography provides the necessary tools for unambiguous structure confirmation. The predicted and comparative data, along with the detailed experimental protocols provided in this guide, serve as a valuable resource for researchers working with this and related compounds in the fields of drug discovery and materials science.

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